Dichlorobis(thiourea-S)zinc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

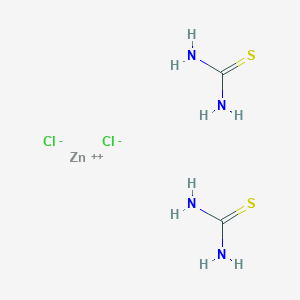

Dichlorobis(thiourea-S)zinc: is a coordination compound that consists of a zinc ion coordinated to two thiourea molecules through sulfur atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dichlorobis(thiourea-S)zinc typically involves the reaction of zinc chloride with thiourea in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:

ZnCl2+2CS(NH2)2→Zn[CS(NH2)2]2Cl2

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, concentration, and pH, are optimized to maximize yield and purity. The compound is then purified through recrystallization or other suitable methods.

Análisis De Reacciones Químicas

Structural and Spectroscopic Insights

The complex’s structure involves two thiourea ligands and two chloride ions. Intramolecular hydrogen bonding (N–H···Cl) stabilizes the geometry, while intermolecular H-bonding creates a 2D network . Key spectroscopic features:

Reactivity and Decomposition Pathways

Dichlorobis(thiourea-S)zinc decomposes under thermal or oxidative conditions. For example:

-

Spray Pyrolysis : At 500–600°C, the complex decomposes to form ZnS or ZnO, depending on the Zn:S molar ratio in precursors :

| Zn:S Ratio | Decomposition Product (550°C) | Notes | Source |

|---|---|---|---|

| 1:1 | ZnS + ZnO | Partial oxidation of excess Zn | |

| 1:3 | Pure ZnS (wurtzite) | Thiourea excess prevents oxidation |

-

Nanostructure Formation : At ≥550°C, ZnS nanorods (80 nm diameter, 300 nm length) form via oriented crystal growth .

Coordination with Carboxylates

The complex reacts with dicarboxylates (e.g., terephthalate, fumarate) to form supramolecular polymers or dimers. Structural studies show that substituents on thiourea influence product topology :

-

Example Reaction :

ZnCl thiourea terephthalate Zn thiourea terephthalate -

Key Outcomes :

Antibacterial Activity

The zinc-thiourea complex exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) are:

| Bacteria | MIC (μg/mL) | Source |

|---|---|---|

| Staphylococcus aureus | 25–50 | |

| Escherichia coli | 50–100 | |

| Bacillus cereus | 25–50 |

Activity arises from sulfur-metal coordination disrupting bacterial membrane integrity .

Aplicaciones Científicas De Investigación

Catalysis

Dichlorobis(thiourea-S)zinc serves as a catalyst in various organic reactions. Its ability to coordinate with different substrates allows it to facilitate reactions such as oxidation and substitution. The compound's catalytic efficiency is attributed to the stability of the coordination complex formed during the reaction process.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, making it a candidate for medical applications in combating antibiotic resistance .

Case Study: Antibacterial Screening

- Organisms Tested : E. coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Bacillus cereus, Staphylococcus aureus, Bacillus pumilus.

- Minimum Inhibitory Concentrations (MICs) : Varied among different complexes, indicating potential for targeted antibacterial therapies.

Drug Delivery Systems

The compound has been explored for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of drugs, potentially leading to more effective treatments.

Corrosion Inhibition

This compound is utilized as a corrosion inhibitor in industrial applications. Its coordination chemistry allows it to form protective layers on metal surfaces, thereby reducing corrosion rates.

Material Science

The compound's properties are investigated for developing new materials with unique characteristics. For instance, it has been studied in the context of thin film deposition and nanostructured materials, showing promise in enhancing the performance of electronic devices .

Mecanismo De Acción

The mechanism of action of Dichlorobis(thiourea-S)zinc involves its ability to coordinate with various substrates through its zinc ion and thiourea ligands. This coordination can alter the chemical properties of the substrates, leading to catalytic activity or other effects. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or substrate activation in catalytic processes.

Comparación Con Compuestos Similares

Zinc, dichlorobis(thiourea-kappaS)-, (T-3)-: Similar structure but different coordination geometry.

Zinc, dichlorobis(thiourea-kappaS)-, (T-5)-: Similar structure with variations in ligand arrangement.

Uniqueness: Dichlorobis(thiourea-S)zinc is unique due to its specific coordination geometry and the stability of its complexes. This makes it particularly useful in applications where stable coordination compounds are required.

Propiedades

Número CAS |

14239-75-9 |

|---|---|

Fórmula molecular |

C2H8Cl2N4S2Zn |

Peso molecular |

288.5 g/mol |

Nombre IUPAC |

zinc;thiourea;dichloride |

InChI |

InChI=1S/2CH4N2S.2ClH.Zn/c2*2-1(3)4;;;/h2*(H4,2,3,4);2*1H;/q;;;;+2/p-2 |

Clave InChI |

IYGCWJSYWVMBAQ-UHFFFAOYSA-L |

SMILES |

C(=S)(N)N.C(=S)(N)N.[Cl-].[Cl-].[Zn+2] |

SMILES canónico |

C(=S)(N)N.C(=S)(N)N.[Cl-].[Cl-].[Zn+2] |

Key on ui other cas no. |

14239-75-9 |

Sinónimos |

dichlorobis(thiourea-S)zinc |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.